molecular formula C12H11NO4S2 B10806903 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B10806903
M. Wt: 297.4 g/mol
InChI Key: GVNQGVLYSOUCNH-VQHVLOKHSA-N
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Description

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom The compound also contains a thioxothiazolidinone moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of furan-2-carbaldehyde with thioxothiazolidinone derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced furan derivatives, and various substituted furan compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: It has shown promise as a bioactive molecule with potential antibacterial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It can be used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and versatility in organic synthesis.

    Thioxothiazolidinone derivatives: A class of compounds with diverse biological activities, often used in medicinal chemistry.

    Furan derivatives: A broad category of compounds with a wide range of applications in chemistry, biology, and industry.

Uniqueness

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid stands out due to its unique combination of a furan ring and a thioxothiazolidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGVLYSOUCNH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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